

Isavuconazonium sulfate CYP3A4 inhibitor coadministration

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Compound Focus: Isavuconazonium Sulfate

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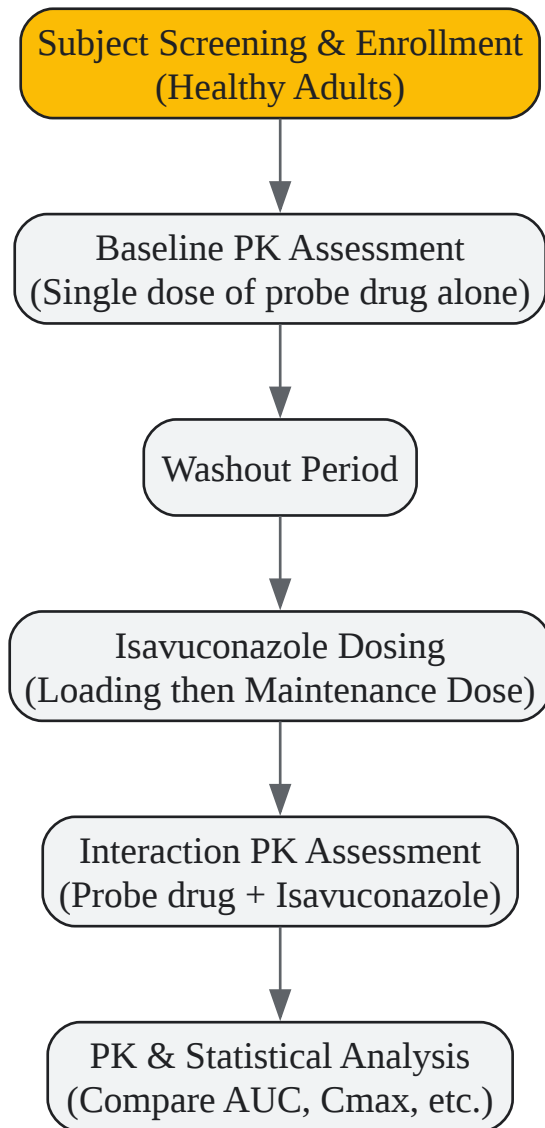
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CYP3A4 Interaction Profile of Isavuconazole

Interaction Role	Concomitant Drug	Effect on Pharmacokinetics	Clinical Recommendation
As a Substrate	Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, St. John's wort, Long-acting barbiturates) [1] [2]	↓ Isavuconazole exposure by up to 97% [3] [2]	Contraindicated. Coadministration can lead to therapeutic failure [2].
As a Substrate	Strong CYP3A4 Inhibitors (e.g., Ketoconazole, high-dose Ritonavir) [1] [2]	↑ Isavuconazole exposure by >5-fold [3] [2]	Contraindicated. Increases the risk of isavuconazole-related adverse reactions [2].
As an Inhibitor	Sensitive CYP3A4 Substrates (e.g., Midazolam, Tacrolimus, Sirolimus, Cyclosporine) [3] [4]	↑ Substrate exposure (AUC increased by 103%, 125%, 84%, and 29%, respectively) [3] [4]	Use with caution. Monitor for substrate-related adverse effects and consider dosage reduction [4].

Experimental Protocols for Drug Interaction Assessment

The data in the table above is largely derived from phase 1 clinical trials. The following workflow outlines a standard study design to assess the pharmacokinetic interaction between a drug and isavuconazole.



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A typical study protocol involves the following key stages [3] [4] [5]:

- **Subject Population:** Healthy adult volunteers.

- **Isavuconazole Dosing Regimen:** Participants receive the standard clinical dose: an oral loading dose of **200 mg (as isavuconazole) three times daily for 2 days**, followed by a **200 mg once-daily maintenance dose** [4] [5].
- **Probe Drug Administration:** A single dose of the investigational drug (the "probe") is administered alone to establish a baseline pharmacokinetic (PK) profile. After a washout period, a second dose is co-administered during steady-state isavuconazole dosing.
- **Pharmacokinetic Sampling:** Intensive blood sampling is conducted after each probe drug dose to determine key PK parameters, including:
 - **AUC** (Area Under the concentration-time curve): A measure of total drug exposure.
 - **C_{max}** (Maximum plasma concentration).
 - **t_{max}** (Time to reach C_{max}).
 - **t_{1/2}** (Terminal elimination half-life).
- **Data Analysis:** The PK parameters of the probe drug when administered alone versus with isavuconazole are statistically compared (e.g., using geometric mean ratios and 90% confidence intervals) to determine the magnitude of the interaction.

Detailed Quantitative Interaction Data

For researchers requiring specific data, the following table compiles quantitative changes in exposure for various co-administered drugs from clinical studies.

Drugs Requiring Caution and Monitoring

Concomitant Drug / Class	Effect of Isavuconazole (Geometric Mean Ratio)	Recommendations
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| **Tacrolimus** [4] | AUC_{0-∞}: ↑ 125% C_{max}: ↑ 42% | Monitor tacrolimus blood concentrations and adjust dose. | | **Sirolimus** [4] | AUC_{0-∞}: ↑ 84% C_{max}: ↑ 65% | Monitor sirolimus blood concentrations and adjust dose. | | **Cyclosporine** [4] | AUC_{0-∞}: ↑ 29% C_{max}: ↑ 6% | Monitor cyclosporine blood concentrations and adjust dose. | | **Midazolam** [3] | AUC_{0-∞}: ↑ 103% C_{max}: ↑ 72% | Consider dose reduction and monitor for increased sedative effects. | | **Atorvastatin** [1] | No significant effect reported. | No dose adjustment needed. | | **Mycophenolic Acid** [4] | AUC_{0-∞}: ↑ 35% C_{max}: ↓ 11% | The clinical impact is uncertain; monitoring is prudent. |

Drugs with Minimal Interaction

Concomitant Drug / Class	Effect of Isavuconazole	Recommendations
Bupropion (CYP2B6 substrate) [5] AUC ∞ : ↓ 42% C \sim max \sim : ↓ 31% Isavuconazole is a mild inducer of CYP2B6. Monitor for reduced efficacy. Repaglinide (CYP2C8 substrate) [5] AUC ∞ : ↓ 8% C \sim max \sim : ↓ 14% No significant interaction; no dose adjustment expected. Caffeine (CYP1A2 substrate) [5] AUC ∞ : ↑ 4% C \sim max \sim : ↓ 1% No significant interaction. Dextromethorphan (CYP2D6 substrate) [5] AUC ∞ : ↑ 18% C \sim max \sim : ↑ 17% No significant inhibition of CYP2D6. Methadone [5] R-methadone AUC ∞ : ↓ 10% S-methadone AUC ∞ : ↓ 35% Complex metabolism; clinical significance unclear.		

Key Takeaways for Researchers

- **Dual CYP3A4 Role:** Isavuconazole's efficacy is vulnerable to strong CYP3A4 inducers, while its safety is compromised by strong inhibitors. Simultaneously, it can significantly increase the exposure of other CYP3A4 substrate drugs [3] [2].
- **Moderate Inhibition:** Its inhibitory potency is less than some other azoles (like ketoconazole), but it is sufficient to require careful management of co-therapies, particularly with narrow therapeutic index drugs like immunosuppressants [4].
- **Beyond CYP3A4:** Be aware that isavuconazole also exhibits mild inductive effects on CYP2B6 and may inhibit transporters like P-glycoprotein (P-gp), which could lead to additional, less predictable interactions [5].

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